[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Overview
Description
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which [2-(1-methyl-1h-indol-3-yl)-2-phenylethyl]amine acetate is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives can affect various biological activities, suggesting that they may influence a range of biochemical pathways . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities , indicating that they may interact with the biochemical pathways related to these processes.
Result of Action
Given that indole derivatives can have a variety of biological activities , it is likely that the effects of this compound’s action would be dependent on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 1-methyl-1H-indole-3-carbaldehyde and phenylethylamine. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves biotechnological approaches due to their efficiency and sustainability. For instance, indole can be produced from glucose or tryptophan by fermentation using microbial cell factories . This method is advantageous as it reduces the reliance on petrochemical sources and allows for the production of various indole derivatives through biocatalytic processes.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate is unique due to its specific structural features, which confer distinct biological activities. Unlike other indole derivatives, this compound has a phenylethylamine moiety, which may enhance its interaction with certain receptors and enzymes, leading to unique therapeutic potentials .
Properties
IUPAC Name |
acetic acid;2-(1-methylindol-3-yl)-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C2H4O2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18)13-7-3-2-4-8-13;1-2(3)4/h2-10,12,15H,11,18H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBRTWLHPKTASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C(CN)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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